5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-8-10-9(12-11-8)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUUEGVSQBPYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865239-83-3 | |
| Record name | 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: A Comparative Solubility Profile of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole in Water vs. DMSO
Abstract
The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline, profoundly influencing everything from the reliability of in-vitro assays to bioavailability and formulation strategies.[1][2] This technical guide provides an in-depth analysis of the solubility profile of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, a representative heterocyclic compound, by contrasting its behavior in two fundamentally different solvents: water, a polar protic medium, and dimethyl sulfoxide (DMSO), a polar aprotic medium. We will explore the physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols for its determination, and present a logical framework for interpreting the expected outcomes. This guide is intended for researchers, medicinal chemists, and formulation scientists seeking to understand and experimentally verify the solubility characteristics of similar molecular scaffolds.
Introduction: The Central Role of Solubility
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its capacity for diverse biological activities.[3][4] The molecule's structure, featuring a polar oxadiazole core flanked by nonpolar ethyl and cyclopentyl groups, presents a classic challenge in pharmaceutical development: balancing aqueous solubility with other desirable drug-like properties.
Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to low bioavailability, formulation difficulties, and unreliable results in biological screening assays.[1][5] Conversely, understanding a compound's high solubility in an organic solvent like DMSO is equally crucial, as DMSO is the universal solvent for compound storage and high-throughput screening (HTS) applications.[6][7] This guide will dissect the expected solubility of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole by examining the interplay between its structural features and the distinct properties of water and DMSO.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute and solvent molecules. To predict the solubility of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, we must analyze the structure of the solute and the properties of each solvent.
Solute Analysis: 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole
-
Molecular Structure: C₉H₁₄N₂O
-
Core Heterocycle (1,2,4-oxadiazole): This ring contains two nitrogen atoms and one oxygen atom, making it polar and capable of acting as a hydrogen bond acceptor.[3][8] However, it lacks hydrogen bond donor capabilities. The ring system is chemically stable and relatively rigid.[3]
-
Aliphatic Substituents (Ethyl and Cyclopentyl): The ethyl (-C₂H₅) and, more significantly, the cyclopentyl (-C₅H₉) groups are nonpolar (lipophilic). The bulky cyclopentyl group, in particular, contributes substantially to the molecule's overall hydrophobicity.
-
Overall Physicochemical Profile: The combination of a large, nonpolar moiety with a small, polar core suggests the molecule will be predominantly lipophilic. The computationally predicted XlogP value of 2.6 further indicates a higher affinity for a lipid environment than for an aqueous one.[9]
Solvent Analysis: Water vs. DMSO
-
Water (H₂O): As a polar protic solvent, water's defining feature is its extensive network of strong hydrogen bonds. For a solute to dissolve, energy is required to break these water-water interactions to create a cavity for the solute. Solvation is favorable only if the new solute-water interactions are strong enough to compensate for this energy penalty.
-
Dimethyl Sulfoxide ((CH₃)₂SO): DMSO is a polar aprotic solvent. It has a strong dipole moment and the oxygen atom is a powerful hydrogen bond acceptor.[10] Crucially, it lacks donor hydrogens and does not form the rigid intermolecular network seen in water.[11] This makes it an exceptional solvent for a wide range of both polar and nonpolar compounds, as the energetic cost of creating a solute cavity is much lower.[7][10]
Predicted Solubility Interactions
-
In Water: The dissolution of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole in water is expected to be low. The large, nonpolar cyclopentyl group would disrupt the water hydrogen bond network, leading to an unfavorable ordering of water molecules around it (the hydrophobic effect). While the oxadiazole ring can accept hydrogen bonds, this interaction is likely insufficient to overcome the hydrophobicity of the rest of the molecule.
-
In DMSO: High solubility is predicted in DMSO. The polar oxadiazole ring can engage in strong dipole-dipole interactions with the sulfoxide group of DMSO. Simultaneously, the nonpolar ethyl and cyclopentyl groups can establish favorable van der Waals interactions with the methyl groups of DMSO. This ability to solvate both polar and nonpolar regions makes DMSO an ideal solvent for this compound.[10]
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[12][13] Thermodynamic solubility is the true equilibrium value, while kinetic solubility is a higher-throughput measure of how quickly a compound precipitates from a DMSO-originated solution into an aqueous buffer.[1][14]
Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[16]
Methodology:
-
Preparation: Add an excess amount of solid 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility; DMSO). The presence of undissolved solid must be visible.[17]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1][17]
-
Phase Separation: After equilibration, allow the suspension to settle.[16] Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by aspiration of the supernatant or by filtration through a fine (e.g., 0.22 µm) filter.
-
Quantification: Prepare a dilution series of the clear supernatant in a suitable mobile phase.
-
Analysis: Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[1][14]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
Kinetic solubility is often measured early in discovery due to its speed and low compound requirement.[1] It assesses the solubility of a compound upon its addition from a DMSO stock solution into an aqueous buffer.[18]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a low final percentage of DMSO (e.g., 1%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[14] During this time, compounds with low aqueous solubility will precipitate out of solution.
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[14][19] The amount of scattering is proportional to the amount of insoluble material.
-
Direct UV/LC-MS: Alternatively, use a filter plate to separate the precipitated solid from the solution.[18] The concentration of the compound remaining in the filtrate is then determined by UV absorbance or LC-MS analysis.[13]
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration measured in the filtrate.
Caption: Workflow for the Kinetic Solubility Assay from a DMSO Stock.
Summary of Expected Solubility Profile and Discussion
Based on the theoretical analysis, the solubility profile for 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole can be summarized as follows.
| Solvent | Solvent Type | Key Interactions | Expected Solubility | Rationale |
| Water | Polar Protic | H-bond acceptance (oxadiazole); Hydrophobic effect (alkyl groups) | Low | The large, nonpolar cyclopentyl group dominates, leading to unfavorable disruption of the water hydrogen bond network. |
| DMSO | Polar Aprotic | Dipole-dipole (oxadiazole); Van der Waals (alkyl groups) | High | DMSO is an excellent solvent for both polar and nonpolar moieties, effectively solvating the entire molecule.[7][10] |
Discussion:
The stark contrast in expected solubility is a direct consequence of the molecule's amphipathic nature—possessing both polar and nonpolar regions—and the fundamental differences between the solvents. The low aqueous solubility is a common challenge for molecules with significant hydrocarbon content. For drug development purposes, this would necessitate formulation strategies such as the use of co-solvents, surfactants, or conversion to a salt form (if an ionizable group were present) to improve dissolution in aqueous physiological fluids.
The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for long-term storage and for use in high-throughput screening campaigns.[6] Researchers must remain aware, however, that compounds readily soluble in DMSO may precipitate when introduced into the aqueous environment of a biological assay, which is precisely what the kinetic solubility assay is designed to assess.
Conclusion
5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole is predicted to exhibit a dichotomous solubility profile: low solubility in water and high solubility in DMSO . This behavior is dictated by its molecular structure, where the significant lipophilicity imparted by the cyclopentyl and ethyl substituents outweighs the polarity of the 1,2,4-oxadiazole core in an aqueous environment. In contrast, the versatile nature of DMSO as a polar aprotic solvent allows it to effectively solvate both the polar and nonpolar regions of the molecule. A thorough experimental evaluation using both thermodynamic (shake-flask) and kinetic solubility assays is essential to quantify this profile and to guide the successful progression of this or any similar compound through the drug discovery process.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Shake-Flask Solubility Assay. Bienta. [Link]
-
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. RSC Publishing. [Link]
-
How to perform the shake flask method to determine solubility. Quora. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [Link]
-
(PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Dimethyl sulfoxide (DMSO): Significance and symbolism. AlphaSense. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]
-
5-cyclopentyl-3-ethyl-1,2,4-oxadiazole. PubChemLite. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
Sources
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 4. jpbsci.com [jpbsci.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 17. quora.com [quora.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes & Protocols: One-Pot Cyclization for 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole Synthesis
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug discovery. Its value lies in its unique physicochemical properties, particularly its function as a robust bioisostere for amide and ester groups. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions. The target molecule, 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole , incorporates alkyl substituents that are common in small molecule drug candidates, making its efficient synthesis a relevant objective.
This guide provides detailed, field-proven one-pot protocols for the synthesis of this target compound. One-pot procedures are inherently advantageous as they streamline the synthetic process, reduce solvent waste, minimize purification steps, and improve overall time and resource efficiency. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scalability.
Core Mechanistic Principles: The Path to Cyclization
The formation of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly achieved through the condensation of an amidoxime with an acylating agent.[1][2][3] The reaction proceeds via a critical O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to furnish the stable aromatic oxadiazole ring.[3]
The key steps are:
-
Activation of the Acylating Agent: The carbonyl group of the carboxylic acid or its derivative is rendered more electrophilic.
-
Nucleophilic Attack & O-Acylation: The more nucleophilic nitrogen of the amidoxime's hydroxylamine group attacks the activated carbonyl. O-acylation is the desired pathway for productive cyclization. Competing N-acylation can lead to side products and must be kinetically disfavored.[4]
-
Intramolecular Cyclodehydration: The terminal amino group of the O-acylamidoxime intermediate attacks the newly formed ester carbonyl, followed by the elimination of a water molecule to yield the 1,2,4-oxadiazole heterocycle.
The following protocols leverage different activation strategies to achieve this transformation in a single reaction vessel.
Protocol 1: Carbodiimide-Mediated Coupling of Cyclopentanecarboxylic Acid and Propionamidoxime
This method is a robust and widely applicable approach that utilizes a peptide coupling agent to activate the carboxylic acid in situ. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are favored for their water-soluble urea byproduct, which simplifies purification.
Causality and Experimental Rationale
The carboxylic acid is not sufficiently electrophilic to react directly with the amidoxime. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the hydroxylamino group of the propionamidoxime. The subsequent cyclization to the oxadiazole is often promoted by heating, which provides the necessary activation energy for the intramolecular condensation and dehydration steps. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the starting materials, although other aprotic solvents like THF or DMF can also be used.
Experimental Workflow Diagram
Caption: Workflow for EDC-mediated oxadiazole synthesis.
Quantitative Data & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) | Notes |
| Propionamidoxime | 1.0 | 88.11 | 881 mg | Starting nucleophile |
| Cyclopentanecarboxylic Acid | 1.05 | 114.14 | 1.20 g | Acylating agent |
| EDC.HCl | 1.2 | 191.70 | 2.30 g | Coupling agent |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous solvent |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionamidoxime (1.0 eq, 881 mg) and cyclopentanecarboxylic acid (1.05 eq, 1.20 g).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids are dissolved.
-
Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add EDC.HCl (1.2 eq, 2.30 g) portion-wise over 5 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Intermediate Formation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. This step facilitates the formation of the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 40-45 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole as the final product.
Protocol 2: Superbase-Mediated Condensation of a Carboxylic Ester and Propionamidoxime
This protocol offers an alternative, cost-effective route that avoids potentially sensitizing coupling agents. It employs a "superbase" medium, typically powdered sodium hydroxide in DMSO, to drive the condensation between an amidoxime and a relatively unreactive carboxylic ester at room temperature.[3][5][6]
Causality and Experimental Rationale
The NaOH/DMSO system generates a highly basic medium that deprotonates the amidoxime, significantly enhancing its nucleophilicity.[5] This potent nucleophile can then attack the carbonyl carbon of the carboxylic ester (e.g., methyl cyclopentanecarboxylate). The reaction proceeds through a similar O-acylamidoxime intermediate, with the strong base facilitating both the initial acylation and the subsequent intramolecular cyclodehydration.[3][5] The reaction is conveniently run at ambient temperature, making it operationally simple and energy-efficient.
Experimental Workflow Diagram
Caption: Workflow for superbase-mediated oxadiazole synthesis.
Quantitative Data & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) | Notes |
| Propionamidoxime | 1.0 | 88.11 | 881 mg | Starting nucleophile |
| Methyl Cyclopentanecarboxylate | 1.2 | 128.17 | 1.54 g | Acylating agent |
| Sodium Hydroxide (NaOH) | 2.0 | 40.00 | 800 mg | Powdered, anhydrous |
| Dimethyl Sulfoxide (DMSO) | - | - | 40 mL | Anhydrous solvent |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add powdered sodium hydroxide (2.0 eq, 800 mg).
-
Solvent Addition: Add anhydrous DMSO (40 mL) and stir to create a suspension.
-
Reagent Addition: To the stirred suspension, add propionamidoxime (1.0 eq, 881 mg) followed by methyl cyclopentanecarboxylate (1.2 eq, 1.54 g).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS, as reaction times can vary based on substrate purity.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the target compound.
Safety and Handling of Reagents
-
Carbodiimides (EDC, DCC): These reagents are known chemical sensitizers and can cause allergic contact dermatitis and respiratory issues upon repeated exposure.[7][8] Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.
-
Sodium Hydroxide (NaOH): A strong caustic base that is highly corrosive. Avoid contact with skin and eyes. The combination with DMSO can increase its basicity and skin permeability.
-
Solvents (DCM, DMSO): Dichloromethane is a suspected carcinogen. Dimethyl sulfoxide can facilitate the absorption of other chemicals through the skin. Handle all solvents in a fume hood with appropriate PPE.
-
General Precautions: A thorough risk assessment should be conducted before commencing any chemical synthesis. Review the Safety Data Sheets (SDS) for all reagents used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling agent (EDC).2. Wet reagents or solvents.3. Insufficient reaction time or temperature for cyclization.4. Ineffective base in Protocol 2. | 1. Use a fresh bottle of EDC.HCl.2. Ensure all reagents and solvents are anhydrous.3. Increase reflux time or temperature (within solvent limits). For Protocol 1, consider microwave heating to accelerate cyclization.[9]4. Use finely powdered, dry NaOH; ensure vigorous stirring. |
| Formation of Side Products | 1. N-Acylurea byproduct (from EDC).2. Unreacted O-acylamidoxime intermediate.3. Regioisomer formation due to N-acylation of amidoxime. | 1. This is common with carbodiimides. Most can be removed by aqueous work-up and chromatography.2. The cyclization step is incomplete. Increase heating time/temperature or consider adding a mild dehydrating agent.3. Optimize the reaction conditions. The described protocols generally favor O-acylation. Lowering the temperature during the initial acylation step can sometimes improve selectivity.[4] |
| Difficult Purification | 1. Residual DMSO in Protocol 2.2. Co-elution of product with byproducts. | 1. Perform thorough aqueous washes (water and brine) during work-up.2. Optimize the mobile phase for column chromatography; try different solvent systems or use a gradient elution. |
References
-
Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: RJPT URL: [Link]
-
Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: ResearchGate URL: [Link]
-
Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL: [Link]
-
Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: PMC URL: [Link]
-
Title: Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: SciSpace URL: [Link]
-
Title: Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating Source: ACS Publications URL: [Link]
-
Title: The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters Source: ResearchGate URL: [Link]
-
Title: A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones Source: RSC Publishing URL: [Link]
-
Title: One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate Source: ResearchGate URL: [Link]
-
Title: A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones Source: PMC URL: [Link]
-
Title: Synthesis of 1,2,4-oxadiazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters Source: PMC URL: [Link]
-
Title: A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride Source: Indian Academy of Sciences URL: [Link]
-
Title: Peptide Synthesis – Safety Topics Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Mild and Convenient One-Pot Synthesis of 1,3,4-Oxadiazoles Source: ResearchGate URL: [Link]
-
Title: A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids Source: PMC URL: [Link]
-
Title: An Evaluation of the Occupational Health Hazards of Peptide Couplers Source: PMC URL: [Link]
-
Title: A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids Source: ACS Publications URL: [Link]
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC URL: [Link]
-
Title: Bonding with Caution: Understanding the Hazards of Peptide Couplers Source: ACS Webinars URL: [Link]
-
Title: Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant Source: RSC Publishing URL: [Link]
-
Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Z-L-PHG-VAL-OME Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions Source: Beilstein Journals URL: [Link]
-
Title: SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE Source: Semantic Scholar URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 8. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Thermal Condensation for 1,2,4-Oxadiazole Ring Synthesis
I. Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry and drug discovery.[1] Its prominence stems from its function as a bioisostere for amide and ester groups, offering similar hydrogen bonding capabilities while providing enhanced metabolic stability and pharmacokinetic profiles.[1][2][3][4] This unique combination of properties has led to the integration of the 1,2,4-oxadiazole motif into a multitude of therapeutic agents, including anti-inflammatory, anticancer, and antiviral compounds.[1][5]
This technical guide provides an in-depth exploration of the thermal condensation method, a classical and robust strategy for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. We will delve into the underlying reaction mechanisms, present detailed and field-tested protocols, and offer insights into experimental design and optimization for researchers, scientists, and drug development professionals.
II. Mechanistic Rationale: The Cyclodehydration Pathway
The cornerstone of 1,2,4-oxadiazole synthesis via thermal condensation is the reaction between an amidoxime and an acylating agent.[1][6][7] This transformation proceeds through a critical O-acylamidoxime intermediate, which then undergoes an intramolecular cyclodehydration upon heating to form the stable aromatic heterocycle.[1][8][9] This process eliminates a molecule of water and forges the final N-C bond of the ring.
The reaction can be broadly categorized into two strategic approaches:
-
Two-Step Synthesis: This traditional method involves the initial formation and isolation of the O-acylamidoxime intermediate, which is then subjected to thermal cyclization in a separate step.[10][11] This approach allows for the purification of the intermediate, which can be beneficial for complex substrates or for mechanistic studies.
-
One-Pot Synthesis: Modern advancements often favor a more streamlined one-pot procedure where the amidoxime is acylated in situ and the subsequent cyclization is induced by heating the same reaction mixture.[5][10][11] This method is more time- and resource-efficient, making it highly suitable for library synthesis.
The application of heat is the critical driving force for the cyclodehydration step, typically requiring temperatures exceeding 100 °C to overcome the activation energy for the intramolecular cyclization.[9][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-oxadiazoles (a review) (2005) | L. A. Kayukova | 53 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 12. ijpsm.com [ijpsm.com]
Validation & Comparative
The Oxadiazole Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery
By Dr. Evelyn Reed, Senior Application Scientist
In the relentless pursuit of efficacious and durable therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate can falter in development due to rapid enzymatic degradation, leading to poor pharmacokinetic profiles and diminished therapeutic effect. A key strategy in mitigating this risk is the principle of bioisosteric replacement, where a susceptible functional group is swapped for a more robust alternative that preserves biological activity. This guide provides an in-depth comparison of one such critical substitution: the replacement of metabolically labile esters with stable oxadiazole rings.
Here, we will dissect the fundamental chemical and biological reasons underpinning the superior metabolic stability of oxadiazoles. We will present supporting experimental data from case studies, provide detailed protocols for assessing metabolic stability, and offer insights to guide rational drug design.
The Frailty of the Ester Bond: A Target for Metabolic Enzymes
Esters are prevalent in numerous blockbuster drugs, often incorporated to enhance properties like cell permeability in prodrug strategies. However, the ester linkage is notoriously susceptible to hydrolysis by a ubiquitous class of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and intestine.[1]
The enzymatic hydrolysis of esters is an efficient process, catalyzed by a serine hydrolase mechanism.[2] The core of this process involves a catalytic triad of amino acids (typically serine, histidine, and a glutamate or aspartate residue) within the enzyme's active site. The serine residue, activated by the histidine, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the ester bond and releasing the alcohol portion of the molecule. A subsequent hydrolysis step regenerates the active enzyme.[2][3] This rapid enzymatic turnover is a primary reason for the often-short in-vivo half-lives of ester-containing compounds.
The Oxadiazole Shield: Engineering Metabolic Resistance
Oxadiazoles are five-membered aromatic heterocycles that serve as excellent bioisosteres for the ester functional group.[4] Their planar structure and ability to participate in similar molecular interactions allow them to often maintain the desired pharmacological activity of the parent ester-containing molecule. However, their key advantage lies in their profound resistance to enzymatic hydrolysis.[4][5]
The enhanced stability of the oxadiazole ring can be attributed to several key electronic and structural features:
-
Aromaticity and Electron Delocalization: Unlike the localized carbonyl group in an ester, the electrons within the oxadiazole ring are delocalized across the aromatic system. This distribution of electron density reduces the electrophilicity of the ring carbons, making them significantly less susceptible to nucleophilic attack by the serine residue of hydrolases.[3][6]
-
Reduced Electrophilicity: The presence of two electronegative nitrogen atoms and one oxygen atom in the ring further withdraws electron density, rendering the ring carbons electron-poor and thus, poor substrates for nucleophilic attack.[4][5]
-
Steric Hindrance: The cyclic and planar nature of the oxadiazole ring can present steric challenges for the precise conformational alignment required for enzymatic catalysis within the active site of hydrolases, further contributing to its metabolic stability.[7]
The following diagram illustrates the fundamental difference in susceptibility to enzymatic hydrolysis between an ester and an oxadiazole.
Caption: Comparative metabolic pathways of ester-containing drugs and their oxadiazole isosteres.
Experimental Evidence: Head-to-Head Comparison
The theoretical advantages of oxadiazoles are borne out by empirical data. Numerous studies have demonstrated a dramatic increase in metabolic stability when a labile ester is replaced with an oxadiazole ring.
Case Study 1: Pyrazole-Based SOCE Modulators
In a study developing modulators of Store-Operated Calcium Entry (SOCE), researchers faced a significant metabolic stability issue with an ester-containing lead compound, CIC-37.[8] To address this, they synthesized a direct analog where the ester moiety was replaced with a 1,2,4-oxadiazole ring. The resulting compound, 22 , was then compared to its ester predecessor in an in vitro hepatic metabolic stability assay.
The results were striking. After a 1-hour incubation with a liver S9 fraction, the ester-containing CIC-37 showed significant degradation, with only 74% of the parent compound remaining. In stark contrast, the oxadiazole analog 22 exhibited exceptional stability, with over 90% of the compound remaining after the same incubation period.[8][9]
| Compound | Functional Group | % Parent Remaining (1 hr) | Metabolic Stability |
| CIC-37 | Ester | 74% | Liable |
| Compound 22 | 1,2,4-Oxadiazole | >90% | High |
Case Study 2: Caffeic Acid Phenethyl Ester (CAPE) Analog
Caffeic acid phenethyl ester (CAPE) is a natural product with promising anti-inflammatory and anticancer properties. However, its therapeutic potential is hampered by rapid in vivo hydrolysis of the ester linkage.[10] To overcome this, a bioisostere was synthesized where the ester was replaced by a 1,2,4-oxadiazole ring (OB-CAPE).
A comparative study of their stability in human plasma revealed a clear advantage for the oxadiazole analog. Over a 24-hour incubation period, the parent ester, CAPE, showed significant degradation. In contrast, OB-CAPE demonstrated a 25% increase in stability under the same conditions, highlighting the effectiveness of this bioisosteric replacement in a plasma environment.[10]
| Compound | Functional Group | Relative Plasma Stability |
| CAPE | Ester | Baseline |
| OB-CAPE | 1,2,4-Oxadiazole | 25% More Stable |
These case studies provide compelling quantitative evidence that replacing an ester with an oxadiazole is a highly effective strategy for enhancing metabolic stability, a critical step in advancing drug candidates through the development pipeline.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of compounds, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro DMPK (Drug Metabolism and Pharmacokinetics) and primarily assesses Phase I metabolic reactions mediated by cytochrome P450 enzymes, which are highly concentrated in liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare a microsomal suspension in buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
Immediately add the pre-warmed test compound working solution to the NADPH-fortified microsomal suspension.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction in the aliquot by adding a multiple volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).
-
Caption: Workflow for a typical liver microsomal stability assay.
Plasma Stability Assay
This assay is crucial for identifying compounds that are susceptible to hydrolysis by enzymes present in blood plasma, such as carboxylesterases and other hydrolases. It is particularly relevant for ester-containing compounds and prodrugs designed to be activated in the bloodstream.
Objective: To determine the rate of degradation of a compound in plasma.
Materials:
-
Pooled human plasma
-
Test compound and positive control (e.g., a compound known to be unstable in plasma)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by spiking a small volume of the stock solution into the plasma to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
-
Incubation:
-
Incubate the plasma-compound mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction in the aliquot by adding a multiple volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the degradation curve.
-
Conclusion and Future Perspectives
By employing the standardized in vitro assays detailed in this guide, researchers can rapidly and efficiently assess the metabolic stability of their compounds and make data-driven decisions in the lead optimization process. As the demand for more durable and effective medicines continues to grow, the judicious use of bioisosteric replacements like the oxadiazole will remain a critical tool in the arsenal of the medicinal chemist.
References
-
Fin-Christian, A. M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
La-Beck, N. M., & Kou, L. (2012). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Montella, I. R., Schama, R., & Valle, D. (n.d.). basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved... ResearchGate. Available at: [Link]
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Available at: [Link]
-
Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules. Available at: [Link]
-
Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Hogenauer, K., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. Available at: [Link]
-
Rauf, A., et al. (2021). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]
-
Irfan, A., et al. (2021). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Saudi Journal of Biological Sciences. Available at: [Link]
-
Mobinikhaledi, A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. Available at: [Link]
-
Grote, T. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]
-
Hartley, R. F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Holmes, E., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacogenomics. Available at: [Link]
-
Mobinikhaledi, A., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
Fin-Christian, A. M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fura, A. (2006). Role of metabolic stability in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Jaskowska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole
Introduction: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides in drug development.[1][2] As researchers and drug development professionals, our work with novel compounds like 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole necessitates not only precision in synthesis and application but also uncompromising diligence in its disposal. Adherence to proper disposal protocols is fundamental to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
This guide provides essential, step-by-step logistical information for the safe handling and disposal of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole. The procedures outlined are grounded in established principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), synthesized with practical, field-proven insights to build a self-validating system of laboratory safety.
Section 1: Hazard Characterization and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole is not publicly available, a risk assessment can be conducted by examining the known properties of the 1,2,4-oxadiazole class and related heterocyclic compounds.
-
Toxicological Profile (Inferred): Many pharmacologically active heterocyclic compounds should be handled as potentially harmful. SDSs for similar oxadiazole derivatives indicate potential hazards such as being harmful if swallowed and causing skin or eye irritation.[3][4][5] Therefore, it is prudent to treat 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole as a hazardous substance.
-
Chemical Stability: 3,5-disubstituted 1,2,4-oxadiazoles are generally stable compounds.[6] However, they are incompatible with strong oxidizing agents and strong bases.[3] Accidental mixing with such agents could lead to vigorous, exothermic reactions.
-
Environmental Hazard: Many synthetic organic molecules can be harmful to aquatic life with long-lasting effects.[7][8] As such, disposal into the sewer system is strictly prohibited to prevent environmental contamination.[9][10]
Section 2: The Regulatory Imperative: OSHA and EPA Frameworks
The disposal of any laboratory chemical is governed by a strict regulatory framework. Understanding this context is crucial for compliance.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[11] Your facility's CHP is the primary document outlining specific procedures for handling hazardous chemicals, including waste disposal.[12][13] It must detail standard operating procedures, control measures like personal protective equipment (PPE), and emergency protocols.[14]
-
EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste.[15] The generator of the waste (i.e., the laboratory) is legally responsible for correctly identifying and classifying it as hazardous or non-hazardous.[4] For pharmaceutical-related waste, specific regulations under 40 CFR 266 Subpart P may apply, which strictly forbids the sewering of hazardous waste pharmaceuticals.[10][16]
Section 3: Pre-Disposal Procedures: In-Lab Handling and Segregation
Proper disposal begins the moment the chemical is deemed waste. The following steps are critical to prevent accidents and ensure the waste is ready for final disposal.
1. Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE as dictated by your laboratory's CHP.
-
Eye Protection: Chemical splash goggles.[17]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]
-
Body Protection: A lab coat or chemical apron.[17]
2. Waste Segregation: This is the most critical step in preventing hazardous reactions. Never mix incompatible waste streams.[9][18]
-
Isolate from Incompatibles: Keep 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole waste separate from strong oxidizing agents, strong bases, and acids.[3][18]
-
Solid vs. Liquid: Dispose of solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, solutions) in separate, designated containers.
-
Halogenated vs. Non-Halogenated: If the compound was used in a solvent, segregate it based on whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, hexanes). This is because disposal facilities often use different treatment processes for these streams.
Diagram 1: Waste Segregation Logic
Caption: Logical flow for segregating waste based on physical form and solvent type.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for disposing of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole.
| Step | Action | Rationale and Key Considerations |
| 1 | Waste Classification | Determine if the waste is hazardous. Based on the inferred properties of the oxadiazole class, it is best practice to manage this compound as hazardous waste. Consult your facility's Environmental Health & Safety (EHS) office for a definitive classification. |
| 2 | Containerization | Select a compatible, leak-proof container. Use containers provided by your EHS office, typically high-density polyethylene (HDPE) for liquids. Ensure the container is clean and was not previously used for an incompatible chemical.[9][19] The container must have a secure, tight-fitting lid. |
| 3 | Labeling | Attach a Hazardous Waste label immediately. The label must be fully completed with the words "HAZARDOUS WASTE," the full chemical name ("5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole"), and an accurate estimation of its concentration and volume.[18] Unlabeled containers are a serious safety violation.[13] |
| 4 | Accumulation | Fill the container safely. Use a funnel to avoid contaminating the exterior of the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[19] Keep the container closed at all times except when adding waste. |
| 5 | Temporary Storage | Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation. The SAA must be a secondary containment unit (e.g., a spill tray) to contain any potential leaks. Store away from heat, ignition sources, and incompatible materials.[18] |
| 6 | Final Disposal | Arrange for pickup by your facility's EHS or a licensed hazardous waste contractor. Do not attempt to treat or dispose of the chemical waste yourself. Final disposal methods, such as high-temperature incineration, are performed by permitted facilities to ensure complete and safe destruction.[9] |
Diagram 2: Disposal Decision Workflow
Caption: A step-by-step decision workflow for proper chemical waste disposal.
Section 5: Emergency Procedures - Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area as directed by your laboratory's procedures.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your facility's EHS or emergency response team.
-
Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[17]
-
Ingestion/Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[3]
-
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- ChemicalBook. (2022, January 25). Chemical Reactivity of 1,2,4-Oxadiazole.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- G.J. Chemical Company, Inc. (1994, February 11). Safety Data Sheet. Retrieved from G.J. Chemical Company, Inc. website.
- Mount St. Joseph University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Mount St. Joseph University website.
- BASF Agro España. (n.d.). Safety data sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- SpringerLink. (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Chemoventory. (2023, May 24). Safety Data Sheet.
- ChemPoint.com. (2016, June 7). Safety Data Sheet.
- CoLab. (2024, March 7). Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews.
- JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. International Journal of Chemical Engineering and Processing, 10(1), 20-26.
- Aldrich. (2025, September 22). Safety Data Sheet: 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
- University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous Waste Management.
- ResearchGate. (n.d.). Examples of compounds based on 1,2,4-oxadiazole units.
- HW Drugs. (n.d.). EPA Subpart P Regulations.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- GSRS. (n.d.). GSRS.
- Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. agro.basf.es [agro.basf.es]
- 8. ccis.chemoventory.com [ccis.chemoventory.com]
- 9. usbioclean.com [usbioclean.com]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. ehs.uc.edu [ehs.uc.edu]
- 19. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
